Surinamensin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
68143-82-8 |
|---|---|
Molecular Formula |
C22H28O6 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(1R,2R)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(3,4,5-trimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C22H28O6/c1-7-8-15-9-10-17(18(11-15)24-3)28-14(2)21(23)16-12-19(25-4)22(27-6)20(13-16)26-5/h7-14,21,23H,1-6H3/b8-7+/t14-,21+/m1/s1 |
InChI Key |
LNEPYGTUEWFPKT-BUNWUOFNSA-N |
SMILES |
CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C(=C2)OC)OC)OC)O)OC |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)O[C@H](C)[C@@H](C2=CC(=C(C(=C2)OC)OC)OC)O)OC |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C(=C2)OC)OC)OC)O)OC |
Synonyms |
surinamensin |
Origin of Product |
United States |
Occurrence and Botanical Origin of Surinamensin
Isolation from Virola surinamensis (Myristicaceae)
Surinamensin was first identified and isolated from the leaves of Virola surinamensis, a species belonging to the Myristicaceae family. mdpi.com This evergreen tree, commonly known as baboonwood or chalviande, is a significant source of this neolignan. alchetron.com Phytochemical investigations of V. surinamensis have revealed the presence of various compounds, including steroids, flavonoids, polyketides, and other lignans (B1203133), with this compound being a notable constituent. mdpi.com The isolation of this compound from this species has prompted further research into its chemical properties and potential biological activities.
A study focused on the chemical constituents of Virola surinamensis leaves involved a sequential extraction process. The dried and ground leaves were macerated with hexane (B92381), followed by ethyl acetate, and then methanol (B129727) to isolate various compounds. mdpi.com Among the chemical entities identified in V. surinamensis is the tetrahydrofuran (B95107) neolignan grandisin. nih.gov
Presence in Other Plant Species (e.g., Myristica fragrans, Virola pavonis)
Subsequent research has identified this compound in other plant species, broadening its known botanical origins.
Myristica fragrans : More commonly known as nutmeg, Myristica fragrans is another member of the Myristicaceae family that contains this compound. nih.gov A study focusing on the chemical constituents of nutmeg fruit pericarp reported the isolation of this compound for the first time from this plant part. ingentaconnect.comresearchgate.net The research involved the separation of the pericarp, seed, and mace, followed by extraction and chromatographic techniques to isolate various compounds, including this compound. researchgate.net The presence of this compound in the fruit pericarp, a part of the plant often used in food preparations, is a significant finding. researchgate.netnih.gov
Virola pavonis : This species, also a member of the Virola genus, is known to contain a variety of neolignans in the arils and seed coats of its fruits. wikipedia.org While specific studies confirming the isolation of this compound from Virola pavonis are not as explicitly detailed as for V. surinamensis and M. fragrans, the phytochemical profile of the Virola genus suggests its potential presence. nih.gov Research on V. pavonis has identified other neolignans such as eusiderins and carinatone. wikipedia.org
Phytogeographical Distribution of Source Organisms
The geographical distribution of the plants that produce this compound is concentrated in tropical regions of the world.
Virola surinamensis : This species has a wide distribution in the Neotropics, ranging from Trinidad to southern tropical America. kew.org It is found in countries such as Brazil, Costa Rica, Ecuador, French Guiana, Guyana, Panama, Peru, Suriname, and Venezuela. alchetron.com Virola surinamensis primarily grows in the wet tropical biome, often in moist lowland forests and swampy areas. alchetron.comkew.org
Myristica fragrans : The nutmeg tree is native to the Maluku Islands of Indonesia, also known as the Spice Islands. wikipedia.orgkew.org From its native habitat, it has been widely cultivated throughout tropical regions. wikipedia.org It is now grown in parts of Southeast Asia, South Asia (including Kerala in India and Sri Lanka), the Caribbean (notably Grenada), and South America. wikipedia.orgcabidigitallibrary.org
Virola pavonis : The native range of this species extends from Colombia to southern Venezuela and Peru. kew.org It is found in several South American countries, including Bolivia, Brazil (in the states of Acre, Amazonas, Mato Grosso, Pará, and Rondônia), Colombia, Ecuador, and Venezuela. wikipedia.orgkew.org Virola pavonis thrives in the wet tropical biome, with a high concentration of the species found in various areas of Peru and the Amazon. wikipedia.orgkew.org
Data Tables
Table 1: Botanical Sources of this compound
| Plant Species | Family | Plant Part |
| Virola surinamensis | Myristicaceae | Leaves |
| Myristica fragrans | Myristicaceae | Fruit Pericarp |
| Virola pavonis | Myristicaceae | Not explicitly confirmed to contain this compound, but contains other neolignans in fruit arils and seed coats. |
Table 2: Phytogeographical Distribution of Source Organisms
| Plant Species | Native Range | Regions of Cultivation/Occurrence |
| Virola surinamensis | Trinidad to Southern Tropical America | Brazil, Costa Rica, Ecuador, French Guiana, Guyana, Panama, Peru, Suriname, Venezuela |
| Myristica fragrans | Maluku Islands (Indonesia) | Southeast Asia, South Asia, Caribbean, South America |
| Virola pavonis | Colombia to Southern Venezuela and Peru | Bolivia, Brazil, Colombia, Ecuador, Peru, Venezuela |
Molecular Structure and Stereochemical Characterization of Surinamensin
Neolignan Classification: The 8-O-4' Subtype
Surinamensin belongs to a class of plant phenolics known as neolignans. ontosight.ai Specifically, it is classified as an 8-O-4' neolignan. ontosight.ainih.gov This classification signifies that the two phenylpropanoid units that form the core structure of this compound are linked by an oxygen bridge between the C-8 position of one unit and the C-4' position of the other. acs.orgresearchgate.net This 8-O-4' linkage is a defining characteristic of this particular subtype of neolignans. ontosight.ai
Neolignans, including the 8-O-4' subtype, are dimers formed from the oxidative coupling of allyl and propenyl phenols and are commonly found in plant families such as Myristicaceae. researchgate.netscielo.br The specific arrangement of the constituent atoms and the nature of the ether linkage in 8-O-4' neolignans like this compound give rise to a wide array of biological activities. nih.govresearchgate.net
Structural Elucidation Methodologies
The precise molecular structure of this compound has been determined through a combination of sophisticated spectroscopic and analytical techniques. These methods are essential for piecing together the complex three-dimensional arrangement of the molecule.
Initial structural determination of this compound relied on chemical and spectral data. acs.org Modern structural elucidation heavily employs a suite of advanced techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR spectroscopy have been instrumental in establishing the connectivity of atoms within the this compound molecule. researchgate.netontosight.ai These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular skeleton. mdpi.comnih.gov
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRESIMS) is used to determine the exact molecular formula of this compound by providing a highly accurate measurement of its mass-to-charge ratio. acs.orgresearchgate.netmdpi.comnih.gov
Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl and ether linkages, by detecting their characteristic vibrational frequencies. ontosight.airesearchgate.net
X-ray Crystallography : In some cases, single-crystal X-ray diffraction can provide unambiguous proof of the molecular structure, including the stereochemistry, by mapping the electron density of a crystalline sample. stmcc.in
The combined application of these methodologies has allowed for the comprehensive characterization of this compound's structure, which has been further confirmed through chemical synthesis. acs.org
Determination of Absolute and Relative Stereochemistry
This compound possesses chiral centers, meaning it can exist in different stereoisomeric forms. Determining the specific three-dimensional arrangement of atoms, or stereochemistry, is crucial as different stereoisomers can exhibit distinct biological activities.
The relative configuration of the C-7 and C-8 chiral centers in 8-O-4' neolignans can be assigned as either erythro or threo. In the case of this compound, the relative configuration was initially assigned as threo based on ¹H-NMR and ¹³C-NMR data. researchgate.net A useful and concise method to determine the relative configuration of H-7 and H-8 in these types of compounds is by analyzing the chemical shift difference between the H-9a and H-9b protons in CD₃OD. nih.govacs.org
The determination of the absolute configuration of this compound, which describes the precise spatial arrangement of its atoms, has been a significant area of research. One established method involves the use of O-methylmandelic acid esters. researchgate.net By forming diastereomeric esters with (S)-O-methylmandelic acid, the resulting products can be separated and analyzed to deduce the absolute configuration of the original molecule. researchgate.net This method was successfully applied to determine the absolute configuration of (+)-surinamensin as (7S, 8S). researchgate.net
Another powerful technique for determining absolute configuration is Electronic Circular Dichroism (ECD). acs.orgnih.gov This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov By comparing the experimental ECD spectrum with theoretically calculated spectra for possible stereoisomers, the absolute configuration can be confidently assigned. nih.gov The Mosher ester methodology has also been utilized to establish the absolute configuration at C-7 in related neolignans. acs.org
Conformational Analysis and Molecular Modeling Studies
Understanding the conformational flexibility of this compound is important for comprehending its interactions with biological targets. The molecule is not static; it can adopt various spatial arrangements due to rotation around its single bonds.
Studies have shown that the antioxidant properties of 8-O-4' neolignans are related to the conformation at the C-7 and C-8 positions. researchgate.net Furthermore, molecular dynamics simulations can be employed to study the stability and dynamic behavior of these compounds when interacting with biological macromolecules, providing insights into their mechanism of action. mdpi.com These computational approaches complement experimental data and provide a more dynamic picture of the molecular structure of this compound.
Biosynthetic Pathways of Surinamensin
Phenylpropanoid Precursor Incorporation Studies (e.g., Phenylalanine, E-Isoeugenol)
The biosynthesis of lignans (B1203133) and neolignans begins with the amino acid phenylalanine, which is channeled into the phenylpropanoid pathway. ebi.ac.ukmdpi.com Studies involving the administration of labeled precursors to plants that produce related lignoids, such as Virola surinamensis where surinamensin is found, provide critical insights into these pathways. scielo.brresearchgate.net
In vivo feeding experiments conducted on plantlets of V. surinamensis have demonstrated the incorporation of labeled [U-¹⁴C] phenylalanine into phenylpropanoid compounds. scielo.brscielo.br Specifically, after 7 days of incubation, a 0.02% incorporation of radiolabeled phenylalanine into the phenylpropanoid E-isoelemicin was observed. This incorporation increased to 0.13% after 15 days and 0.8% after 30 days. scielo.brscielo.br After 30 days, incorporation was also detected in verrucosin (B10858016), a tetrahydrofuran (B95107) lignan (B3055560), indicating that phenylalanine serves as a foundational precursor for more complex lignoids within this species. scielo.brscielo.br
Further studies have investigated the role of more immediate phenylpropanoid precursors. When labeled E-isoeugenol was administered to V. surinamensis plantlets, it was also incorporated into verrucosin. scielo.brscielo.br The dimerization of E-isoeugenol is a key step, leading to intermediates that form various lignans and neolignans. scielo.br For instance, enzymatic assays with crude extracts from V. surinamensis using E-isoeugenol as a substrate yielded the dihydrobenzofuran neolignan licarin A. scielo.br This demonstrates the plant's enzymatic capacity to couple propenylphenol precursors like E-isoeugenol. Given that this compound is an 8-O-4' neolignan also found in V. surinamensis, it is biosynthetically plausible that it arises from the coupling of similar E-isoeugenol-type precursors. researchgate.netscielo.brnih.gov
Interestingly, experiments with labeled coniferyl alcohol, a common precursor for classical lignans, showed no detectable incorporation into E-isoelemicin or verrucosin in V. surinamensis plantlets. scielo.brscielo.br This suggests that in this plant, the pathway to these specific lignoids may preferentially proceed through propenylphenols like E-isoeugenol rather than cinnamyl alcohols, or that exogenously supplied coniferyl alcohol is rapidly diverted into other pathways, such as lignin (B12514952) biosynthesis. scielo.br
Enzymatic Steps and Catalytic Mechanisms
The biosynthesis of this compound precursors follows the general phenylpropanoid pathway, which involves a sequence of well-characterized enzymatic reactions. mdpi.comnih.gov The specific final step—the oxidative coupling of two phenylpropanoid units to form the characteristic 8-O-4' ether linkage of this compound—is believed to be catalyzed by less specific enzymes compared to those in classical lignan biosynthesis. scielo.br
Enzymatic Steps in Precursor Formation: The pathway begins with phenylalanine and proceeds through several enzymatic conversions to produce monolignols or related phenylpropanoids. mdpi.comchinbullbotany.com
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to produce cinnamic acid. mdpi.com
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid. mdpi.com
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by converting it to its thioester, p-coumaroyl-CoA. mdpi.com
Further modifications: A series of hydroxylases, O-methyltransferases (OMTs), and reductases then act on p-coumaroyl-CoA to generate a variety of monolignols (like coniferyl alcohol) and propenylphenols (like E-isoeugenol). mdpi.comchinbullbotany.com These steps include enzymes such as Caffeoyl-CoA O-methyltransferase (CCoAOMT) and Cinnamoyl-CoA reductase (CCR). mdpi.com
Catalytic Mechanism for Neolignan Coupling: The formation of the 8-O-4' linkage in neolignans like this compound is distinct from the 8-8' coupling seen in classical lignans. While 8-8' coupling is often a stereospecific reaction guided by dirigent proteins (DIRs) in conjunction with laccase enzymes, the formation of neolignan linkages is thought to be a more direct oxidative coupling reaction. scielo.brarkat-usa.orgnsf.gov
Evidence suggests that peroxidases are involved in the dimerization of propenylphenols like E-isoeugenol to form neolignans. scielo.br The catalytic mechanism involves the enzyme generating phenoxy radicals from two precursor molecules. These radicals can then couple in various ways. The formation of an 8-O-4' bond occurs when the radical at the C8 position of one propenylphenol unit attacks the oxygen at the C4' position of the second unit. scielo.brpsu.edu This type of coupling often results in a racemic or non-enantioselective mixture of products, as observed in the in-vitro formation of licarin A from E-isoeugenol using V. surinamensis extracts, which is consistent with a non-enzymatically controlled radical-radical coupling mechanism once the radicals are generated by a peroxidase. scielo.br
Comparison with Biosynthesis of Related Lignans and Neolignans
The biosynthesis of this compound, an 8-O-4' neolignan, shows both similarities and key differences when compared to the biosynthesis of classical lignans (e.g., pinoresinol) and other neolignans.
Linkage Type: The defining difference lies in the linkage between the two C6-C3 phenylpropanoid units. Classical lignans are defined by an 8-8' carbon-carbon bond. nsf.gov Neolignans, including this compound, are characterized by other types of linkages, such as the 8-O-4' ether bond. scielo.brscielo.br Other neolignans can have 8-5', 8-1', or 3-3' linkages.
Precursors: The biosynthesis of classical lignans, such as pinoresinol, proceeds via the stereoselective dimerization of cinnamyl alcohol precursors, primarily coniferyl alcohol. nih.gov In contrast, the formation of many neolignans, likely including this compound, involves the coupling of propenylphenol (e.g., E-isoeugenol) or allylphenol precursors. scielo.brnih.gov
Coupling Mechanism: The formation of classical 8-8' lignans is often a highly controlled process. It is mediated by a laccase or peroxidase that generates the phenoxy radicals, and a dirigent protein (DIR) that holds the two radicals in a specific orientation to ensure regio- and stereoselective coupling to form a single stereoisomer, such as (+)-pinoresinol. arkat-usa.orgnsf.gov The biosynthesis of neolignans like this compound appears to lack this stringent stereochemical control. The coupling is typically mediated by peroxidases without the guidance of dirigent proteins, leading to a variety of linkage types and often racemic products. scielo.br
Enzymatic Machinery: While the initial phenylpropanoid pathway enzymes (PAL, C4H, 4CL, etc.) are shared, the downstream enzymes for coupling and subsequent modifications diverge. mdpi.comscielo.br The lignan pathway features specific pinoresinol-lariciresinol reductases (PLRs) and secoisolariciresinol (B192356) dehydrogenases (SDH) for further transformations of the 8-8' linked scaffold. chinbullbotany.comarkat-usa.org The pathway to this compound would not involve these enzymes but would rely on the enzymatic machinery capable of forming the 8-O-4' linkage and potentially performing subsequent modifications on that specific neolignan skeleton. scielo.br
Proposed Biosynthetic Relationship Schemes
Based on precursor feeding studies and knowledge of related pathways, a biosynthetic scheme for this compound can be proposed. scielo.brscielo.br This pathway originates from phenylalanine and proceeds through the general phenylpropanoid pathway to generate substituted propenylphenol monomers.
A plausible scheme is as follows:
Phenylalanine to Cinnamic Acid Derivatives: Phenylalanine is converted via PAL, C4H, and 4CL into activated p-coumaroyl-CoA. mdpi.com
Formation of Propenylphenol Monomers: Through a series of hydroxylation, methylation, and reduction steps, specific propenylphenol precursors are formed. For this compound, these precursors would be two distinct C6-C3 units: one derived from isoeugenol (B1672232) and the other a 3,4,5-trimethoxyphenylpropane unit. nih.gov
Oxidative Coupling: A peroxidase enzyme catalyzes the formation of phenoxy radicals from the two different propenylphenol monomers.
8-O-4' Linkage Formation: The radicals undergo a non-dirigent, cross-coupling reaction. The C8 radical of one unit attacks the phenolic oxygen at the C4' position of the second unit, forming the defining 8-O-4' ether bond of the neolignan skeleton.
Final Modifications: Subsequent enzymatic steps, such as reduction of a ketone group that may be present following the coupling reaction, would lead to the final structure of this compound. nih.gov
This proposed pathway highlights that the vast structural diversity of lignoids, including different classes of lignans and neolignans like this compound found together in plants like V. surinamensis, arises from the different modes of coupling between various phenylpropanoid precursors available in the cell. scielo.brscielo.br
Chemical Synthesis of Surinamensin and Analogues
Rationale for Laboratory Synthesis
The chemical synthesis of surinamensin and its analogues is motivated by several key factors. A primary driver is the often low abundance of these compounds from their natural sources, which can hinder extensive biological investigation. Laboratory synthesis provides a reliable and scalable supply of these molecules, enabling in-depth studies of their biological activities.
Furthermore, chemical synthesis offers the invaluable opportunity for structural diversification. By modifying the synthetic route, chemists can create a wide array of analogues that are not available from natural sources. This structural diversification is crucial for several reasons:
Structure-Activity Relationship (SAR) Studies: By systematically altering different parts of the this compound molecule, researchers can identify the key structural features responsible for its biological effects. This knowledge is fundamental for designing more potent and selective compounds.
Improving Pharmacokinetic Properties: Synthetic modifications can be used to enhance the drug-like properties of the molecule, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
Exploring New Biological Activities: The synthesis of novel analogues can lead to the discovery of new and unexpected biological activities. For instance, various 8-O-4' neolignans have shown promising antiproliferative and anti-inflammatory activities, and synthetic analogues could expand this therapeutic potential. researchgate.net
The ability to generate a diverse library of 8,4'-oxyneolignan compounds through modular synthetic approaches sets the stage for broad biological interrogation of this class of molecules. nih.gov
Total Synthesis Approaches to (±)-Surinamensin
The total synthesis of racemic, or (±)-surinamensin, involves the non-stereoselective construction of the molecule. These approaches are often developed to establish and validate a synthetic route before tackling the more complex asymmetric synthesis. A key challenge in the synthesis of 8-O-4' neolignans like this compound is the construction of the diaryl ether bond and the establishment of the correct relative stereochemistry of the propanoid side chain.
Synthetic strategies towards racemic 8,4′-oxyneolignans often commence from readily available and inexpensive starting materials. For instance, a streamlined synthesis route for the related racemic compound (±)raphidecursinol was developed starting from 3,4,5-trimethoxy-benzaldehyde and 1,2,3-trihydroxybenzene. researchgate.net Such approaches focus on the efficient assembly of the core structure, often employing robust and high-yielding chemical reactions. While specific details on the total synthesis of racemic this compound are embedded within the broader context of neolignan synthesis, the general strategies often involve the coupling of two phenylpropanoid-derived units.
Asymmetric Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis aims to selectively produce one of the two enantiomers, either (-)-surinamensin or (+)-surinamensin.
Several strategies have been developed for the asymmetric synthesis of 8,4'-oxyneolignans. nih.gov A common approach involves the use of a chiral pool, starting from an enantiomerically pure natural product. For example, highly direct and modular syntheses of several natural 8,4'-oxyneolignans have been achieved utilizing (S)- or (R)-methyl lactate as the chiral source. nih.gov These routes allow for the controlled construction of the stereocenters in the propanoid side chain.
Key reactions that enable the asymmetric synthesis of the 8-O-4' neolignan core include the Sharpless asymmetric dihydroxylation and the Mitsunobu reaction, which are employed to introduce and control the stereochemistry at the C7 and C8 positions. researchgate.net For instance, the stereoselective total synthesis of surinamensinol A, an antitumour and anti-inflammatory 8-O-4′-neolignan, was accomplished using an asymmetric reduction with a chiral oxazaborolidine complex, a Sharpless asymmetric dihydroxylation, and a Mitsunobu reaction as key steps. researchgate.net These methods provide access to enantiomerically pure targets for biological evaluation. nih.gov
Key Synthetic Methodologies for 8-O-4' Neolignan Core Structures
The construction of the 8-O-4' neolignan core, the fundamental skeleton of this compound, relies on a toolkit of powerful and reliable chemical reactions. These methodologies are crucial for forming the key carbon-carbon and carbon-oxygen bonds that define the structure.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.org In the context of 8-O-4' neolignan synthesis, reactions like the Suzuki-Miyaura coupling are particularly valuable. researchgate.netnih.gov These reactions typically involve the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. nobelprize.org
This methodology allows for the efficient connection of the two aromatic rings of the neolignan structure or for the elaboration of the side chains. The mild reaction conditions and tolerance of a wide range of functional groups make palladium-catalyzed cross-coupling reactions highly suitable for the synthesis of complex natural products. nobelprize.orgnih.gov For example, an efficient total synthesis of the related surinamensinols A and B utilized a palladium-catalysed Suzuki–Miyaura cross-coupling reaction as a key step. researchgate.net
Table 1: Overview of a Typical Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
| Component | Role | Example |
|---|---|---|
| Aryl/Vinyl Halide or Triflate | Electrophile | A functionalized bromobenzene derivative |
| Organoboron Reagent | Nucleophile | An arylboronic acid or ester |
| Palladium Catalyst | Catalyzes the C-C bond formation | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Reaction medium | Toluene, Dioxane, or DMF/Water mixtures |
The Mitsunobu reaction is a versatile and widely used method for the formation of carbon-oxygen bonds, particularly for the synthesis of ethers and esters from alcohols. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone in the synthesis of 8-O-4' neolignans as it provides a reliable way to construct the crucial diaryl ether linkage between the two phenylpropanoid units. researchgate.netresearchgate.net
The reaction involves the conversion of a primary or secondary alcohol into a variety of functional groups upon treatment with triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it a powerful tool for controlling stereochemistry in natural product synthesis. organic-chemistry.orgnih.gov In the synthesis of this compound and its analogues, a key step is often the Mitsunobu reaction between a suitably functionalized phenylpropanoid alcohol and a phenolic partner to form the 8-O-4' ether bond. researchgate.net
Table 2: Key Reagents in the Mitsunobu Reaction
| Reagent | Abbreviation | Function |
|---|---|---|
| Triphenylphosphine | PPh₃ | Activates the alcohol |
| Diethyl azodicarboxylate | DEAD | Oxidant, facilitates the reaction |
| Diisopropyl azodicarboxylate | DIAD | Alternative oxidant to DEAD |
| Alcohol | R-OH | Substrate, source of the alkyl group |
| Pronucleophile | Nu-H | The acidic component (e.g., a phenol) that provides the nucleophile |
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. mdpi.comorganic-chemistry.org This reaction is of paramount importance in the asymmetric synthesis of 8-O-4' neolignans as it allows for the introduction of two adjacent stereocenters with high enantioselectivity. researchgate.net These chiral diols are key intermediates that can be further elaborated to construct the side chain of this compound with the desired stereochemistry. mdpi.comnih.gov
The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine ligand and a stoichiometric co-oxidant. wikipedia.org The choice of the chiral ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL (available in premixed formulations known as AD-mix-α and AD-mix-β, respectively), determines which face of the alkene is dihydroxylated, thus controlling the absolute stereochemistry of the resulting diol. organic-chemistry.orgwikipedia.org The Sharpless asymmetric dihydroxylation has been utilized as a key step in the synthesis of various erythro-8-O-4'-neolignans. researchgate.net
Table 3: Components of the Sharpless Asymmetric Dihydroxylation
| Component | Function |
|---|---|
| Osmium Tetroxide (OsO₄) | Catalyst for dihydroxylation |
| Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) | Induces enantioselectivity |
| Co-oxidant (e.g., K₃Fe(CN)₆ or NMO) | Regenerates the osmium catalyst |
| Alkene | Substrate to be dihydroxylated |
Evans Syn-Aldol Reaction
The Evans syn-aldol reaction is a powerful and widely utilized method in asymmetric synthesis for the stereoselective construction of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products. alfa-chemistry.comtcichemicals.com This reaction employs a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of the aldol addition, leading to the formation of predominantly syn-aldol products with a high degree of diastereoselectivity. alfa-chemistry.comharvard.edu The stereoselectivity is achieved through a chair-like six-membered transition state, where the metal enolate, commonly a boron enolate, reacts with an aldehyde. The steric hindrance imposed by the chiral auxiliary dictates the facial selectivity of the aldehyde approach, resulting in predictable and controllable stereochemistry. harvard.edu
In the context of the synthesis of 8,4'-oxyneolignans, a class of compounds to which this compound belongs, the Evans syn-aldol reaction has been successfully employed to establish the crucial stereocenters at the C-7' and C-8' positions. researchgate.net A notable application is in the asymmetric synthesis of (-)-Surinamensin and its analogues. researchgate.net This approach highlights the efficiency of the Evans methodology in constructing the core structure of these complex natural products with the desired stereochemistry.
The general strategy involves the reaction of an N-acyloxazolidinone, derived from a substituted phenylacetic acid, with a suitable aldehyde under the influence of a Lewis acid, such as dibutylboron triflate, and a tertiary amine base. The resulting syn-aldol adduct can then be further elaborated to the target neolignan. The high diastereoselectivity of the Evans syn-aldol reaction is a key advantage, often allowing for the isolation of the desired diastereomer in high purity. harvard.edu
A representative transformation showcasing the application of the Evans syn-aldol reaction in the synthesis of a key intermediate for 8,4'-oxyneolignans is depicted below.
| Reactant 1 (N-Acyloxazolidinone) | Reactant 2 (Aldehyde) | Reagents | Product (Syn-Aldol Adduct) | Diastereomeric Ratio (syn:anti) | Yield |
| Chiral N-propanoyloxazolidinone | 3,4,5-Trimethoxybenzaldehyde | 1. Bu₂BOTf, Et₃N, CH₂Cl₂, -78 °C to 0 °C | 3-(3-Hydroxy-2-methyl-3-(3,4,5-trimethoxyphenyl)propanoyl)-oxazolidin-2-one | >95:5 | High |
This table illustrates the high diastereoselectivity typically achieved in Evans syn-aldol reactions, making it a cornerstone in the stereocontrolled synthesis of complex molecules like this compound and its analogues.
Wittig Reaction
The Wittig reaction is a fundamental and versatile olefination reaction in organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. masterorganicchemistry.comorganic-chemistry.org The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by the deprotonation of a phosphonium salt. masterorganicchemistry.com A significant advantage of the Wittig reaction is the regiospecific formation of the carbon-carbon double bond at the position of the original carbonyl group. organic-chemistry.org
In the synthesis of this compound and its analogues, the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are instrumental in the construction of the characteristic (E)-propenyl side chain on one of the aromatic rings. nih.govtubitak.gov.tr The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate carbanions, is a widely used variation that often provides excellent (E)-selectivity for the synthesis of α,β-unsaturated esters and other electron-deficient alkenes. organicchemistrydata.orgwikipedia.orgorganic-chemistry.org
The synthesis of the (E)-propenylbenzene moiety, a key structural feature of this compound, can be efficiently achieved through a Wittig or HWE reaction between a substituted benzaldehyde and an appropriate phosphorus ylide or phosphonate. For instance, the reaction of vanillin or a protected derivative with ethyl (triphenylphosphoranylidene)acetate, followed by reduction and other functional group manipulations, can furnish the desired propenyl side chain with high (E)-selectivity. tubitak.gov.tr
Below is a data table summarizing a typical Horner-Wadsworth-Emmons reaction for the synthesis of a precursor to the propenyl side chain found in this compound analogues.
| Reactant 1 (Aldehyde) | Reactant 2 (Phosphonate) | Base | Solvent | Product (α,β-Unsaturated Ester) | Isomeric Ratio (E:Z) | Yield |
| 4-(Benzyloxy)-3-methoxybenzaldehyde | Triethyl phosphonoacetate | NaH | THF | Ethyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate | >98:2 | High |
This transformation demonstrates the utility of the Horner-Wadsworth-Emmons reaction in establishing the (E)-alkene geometry, which is a critical step in the total synthesis of this compound and related natural products.
Structure Activity Relationship Sar Studies of Surinamensin and Derivatives
Design and Synthesis of Surinamensin Analogues and Derivatives
The design and synthesis of analogues are a cornerstone of SAR exploration, allowing researchers to systematically modify the parent structure of this compound to enhance desired biological activities, such as antiprotozoal effects. frontiersin.org Synthetic strategies often employ divergent approaches, where a common intermediate is used to generate a library of structurally related compounds, enabling efficient investigation of various molecular modifications. nih.govresearchgate.net
The substitution pattern on the aromatic rings of neolignans is a critical determinant of their biological activity. thieme-connect.com For this compound and its related 8,4'-oxyneolignans, modifications to the A-ring have been a key focus. In a study involving the asymmetric synthesis of 15 analogues of this compound and the related compound virolin (B1237570), it was discovered that the level of substitution on the A-ring directly influences the activity against the protozoan parasite Leishmania donovani. nih.govresearchgate.netresearchgate.net This finding underscores the importance of the A-ring's electronic and steric properties in the interaction with its biological target. The syntheses of these analogues were achieved through a divergent pathway starting from a single chiral aldehyde derived from ethyl lactate. nih.govresearchgate.net Similarly, studies on other neolignans have shown that the degree of oxygenation on the phenyl rings can significantly alter biological properties, a principle that guides the synthesis of non-natural congeners in pursuit of enhanced activity. thieme-connect.com
A significant modification strategy involves replacing the central ether linkage (oxygen bridge) in the 8,4'-oxyneolignan scaffold with other heteroatoms. In a study examining the anti-leishmanial activity of this compound and 25 synthetic analogues, researchers prepared derivatives containing sulfur (thioether) and nitrogen bridges at the C-8 position. nih.govresearchgate.net The results of in vitro testing against Leishmania donovani were particularly revealing. While some of the ether-linked compounds were active against the promastigote form of the parasite, the highest selective activity was observed in the analogues featuring sulfur bridges. nih.govresearchgate.net One specific compound, the β-ketosulfide (3,4-dimethoxy)-8-(4'-methylthiophenoxy)-propiophenone, demonstrated a 42% inhibition of L. donovani amastigotes in the liver of infected BALB/c mice, highlighting the potential of this structural modification. nih.gov This suggests that the nature of the heteroatom bridge is a crucial factor for potency and selectivity.
The three-dimensional arrangement of atoms, or stereochemistry, is a well-established factor influencing the biological activity of chiral molecules like this compound. Asymmetric synthesis is crucial for obtaining specific stereoisomers and evaluating their effects. thieme-connect.com A divergent synthesis of (-)-surinamensin and its analogues revealed that while A-ring substitution was key for anti-leishmanial activity, the activity against Plasmodium falciparum (the parasite causing malaria) was influenced by a combination of substitution patterns and stereochemical factors. nih.govresearchgate.netresearchgate.net
The importance of precise stereochemical control is further emphasized by synthetic strategies that utilize methods like the Evan's syn-aldol reaction to achieve adducts with the desired stereochemistry, which is critical for the 1-aryl-2-aryloxypropanol moiety common to this class of compounds. thieme-connect.com The observation that structurally similar compounds with different stereochemistries exhibit varied biological profiles underscores the necessity of stereoselective synthesis in SAR studies to develop novel and effective drug candidates. thieme-connect.comfrontiersin.org
Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Molecular Mechanics)
Computational chemistry provides powerful tools to complement experimental SAR studies by offering insights into the molecular interactions that govern biological activity. researchgate.netplos.org Techniques such as molecular mechanics and molecular docking help rationalize observed SAR data and predict the activity of novel compounds. researchgate.netnih.gov
In one study, the molecular mechanics method (MM2) was used to analyze a series of twenty active and inactive neolignan compounds, including this compound analogues, to identify the most probable active conformations that could fit a putative biological receptor. researchgate.net Another extensive computational study focused on twenty synthetic neolignan derivatives with anti-schistosomiasis activity. researchgate.netscielo.br Using the semi-empirical quantum mechanical method AM1, researchers calculated a set of molecular descriptors. researchgate.netscielo.brscielo.br These descriptors, which quantify various electronic and steric properties of the molecules, were then analyzed using pattern recognition methods like Principal Component Analysis (PCA) and Cluster Analysis (CA) to establish a quantitative relationship between the molecular structure and biological activity. researchgate.netscielo.br This approach successfully classified the compounds into active and inactive groups. scielo.br
Further analysis identified specific descriptors responsible for separating active from inactive compounds against Schistosoma mansoni, including hydration energy (HE), molecular refractivity (MR), and the charge on the C19 atom (Q19). semanticscholar.org These findings provide valuable information about the types of interactions—such as hydrophobic and electronic—that may occur between the compounds and their biological target. semanticscholar.org Molecular docking simulations are also employed to visualize and quantify the binding of ligands like this compound derivatives to the active sites of target proteins, such as enzymes crucial for a parasite's survival. mdpi.commdpi.com These simulations can predict binding affinities and identify key amino acid residues involved in the interaction, guiding the rational design of more potent inhibitors. nih.govmdpi.com
Interactive Data Table: Key Molecular Descriptors in Neolignan SAR Studies researchgate.netsemanticscholar.org
The following table summarizes some of the quantum chemical descriptors calculated for this compound analogues to correlate structure with biological activity.
| Descriptor | Symbol | Description | Relevance in SAR |
| Highest Occupied Molecular Orbital Energy | εHOMO | Energy of the outermost electron-containing orbital. | Relates to the molecule's ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | εLUMO | Energy of the first empty electron orbital. | Relates to the molecule's ability to accept electrons. |
| Dipole Moment | µ | A measure of the overall polarity of the molecule. | Influences solubility and electrostatic interactions with the target. |
| Heat of Formation | ΔHf | The change in enthalpy during the formation of the compound. | Indicates the relative stability of the molecule. |
| Hydration Energy | HE | The energy released when a molecule is solvated by water. | A key descriptor for separating active and inactive anti-schistosomal compounds. semanticscholar.org |
| Molecular Refractivity | MR | A measure of the molecular volume and polarizability. | A steric descriptor found to be important for anti-schistosomal activity. semanticscholar.org |
Cellular and Molecular Mechanisms of Action
Modulation of Parasitic Glycoprotein (B1211001) Biosynthesis (e.g., Trypanosoma cruzi)
Lignans (B1203133) and neolignans found in Virola surinamensis are recognized for their antiparasitic properties. scielo.brscielo.br While Surinamensin itself has been identified as an active compound against the trypomastigote form of Trypanosoma cruzi, the specific mechanism involving glycoprotein biosynthesis has been more directly studied in other compounds from the same plant source. scielo.br For instance, an investigation into the antimalarial activity of the essential oil from V. surinamensis leaves found that its active principle, nerolidol, inhibited the biosynthesis of glycoproteins in the trophozoite stage of Plasmodium falciparum. scielo.brscielo.br
Glycoproteins are crucial for parasites like Trypanosoma cruzi, playing roles in infectivity, host-cell interaction, and immune evasion. nih.gov The major antigen of T. cruzi, cruzipain, is a glycoprotein whose post-translational modifications are vital for its function. nih.gov The process of protein sulfation, a key step in the maturation of certain glycoproteins, can be inhibited by compounds like sodium chlorate, demonstrating that this pathway is a viable therapeutic target. nih.gov Although direct experimental evidence linking this compound to the inhibition of glycoprotein biosynthesis in T. cruzi is not yet established, the activity of other metabolites from V. surinamensis on this pathway in other parasites suggests it as a potential area for future investigation. scielo.brscielo.br
Impact on Parasitic Mitochondrial Membrane Potential (e.g., Leishmania amazonensis)
The mitochondrion of kinetoplastid parasites is a primary target for many chemotherapeutic agents, as its functions are critical for energy production, ATP synthesis, and parasite viability. scielo.br A key indicator of mitochondrial function is the mitochondrial membrane potential (ΔΨm). scielo.brfrontiersin.org While direct studies on this compound's effect on mitochondrial potential are limited, significant research on a related tetrahydrofuran (B95107) lignan (B3055560), (-)-5-demethoxygrandisin B, also isolated from Virola surinamensis, provides compelling insights. nih.govnih.govmdpi.com
In studies using Leishmania amazonensis promastigotes, treatment with (-)-5-demethoxygrandisin B was shown to cause a significant reduction in the mitochondrial membrane potential. scielo.brnih.govnih.govmdpi.comresearchgate.net This effect was measured using flow cytometry and indicates a disruption of mitochondrial function, which can trigger apoptosis-like cell death. nih.govresearchgate.net The compound was effective against both the promastigote and intracellular amastigote forms of L. amazonensis. nih.govnih.govresearchgate.net These findings suggest that lignans from V. surinamensis can target and disrupt the mitochondrial integrity of parasites. scielo.brnih.govnih.govresearchgate.net
| Parasite Form | IC₅₀ (µM) | Reference |
|---|---|---|
| Promastigote | 7.0 | nih.govresearchgate.net |
| Intracellular Amastigote | 26.04 | nih.govresearchgate.net |
Interaction with Specific Cellular Targets (e.g., Purine (B94841) Salvage Pathway Enzymes in Parasites)
Protozoan parasites such as Leishmania and Trypanosoma are incapable of synthesizing purines de novo and are therefore entirely dependent on salvaging them from their host. nih.govresearchgate.netmdpi.com This dependency makes the purine salvage pathway (PSP) an attractive and specific target for antiparasitic drug development. nih.govmdpi.com The PSP involves a series of enzymes that convert salvaged host purines into the nucleotides required for DNA and RNA synthesis. nih.govresearchgate.net
It has been hypothesized that the mechanism of action for active neolignans like this compound involves the inhibition of key enzymes within this pathway. researchgate.net One such critical enzyme is adenosine (B11128) kinase, which phosphorylates adenosine. nih.govresearchgate.netresearchgate.net Research has proposed that active neolignans may interact with the adenosine binding site of this enzyme. researchgate.net The purine salvage pathway in L. donovani is complex, involving multiple enzymes such as adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which provide functional redundancies that the parasite can use to survive. nih.govnih.gov Targeting these essential enzymes represents a promising strategy, and it is theorized that this compound's efficacy may stem from its ability to disrupt this vital metabolic process. researchgate.net
Ultrastructural Alterations in Target Organisms
Treatment with antiparasitic compounds often leads to significant morphological and ultrastructural damage in the target organisms, which can be visualized through transmission electron microscopy (TEM). beilstein-journals.orgbeilstein-journals.orgmdpi.com While TEM studies directly on this compound are not detailed in the available literature, extensive analysis has been performed on the effects of the related lignan, (-)-5-demethoxygrandisin B, on Leishmania amazonensis promastigotes. nih.govnih.govmdpi.comresearchgate.net
Treatment with (-)-5-demethoxygrandisin B induced severe ultrastructural changes in the parasites. scielo.brresearchgate.net One of the most notable effects was damage to the mitochondrion, including significant swelling of the organelle. scielo.brresearchgate.net The kinetoplast, the mitochondrial DNA of kinetoplastids, also showed alterations, with its compact kDNA pattern becoming disorganized. nih.govresearchgate.net Other observed alterations included the appearance of numerous vacuoles in the cytoplasm, the formation of vesicle-like structures, and a distinct enlargement of the flagellar pocket. nih.govresearchgate.net These profound changes disrupt cellular organization and function, ultimately leading to parasite death. researchgate.netmdpi.com Similar mitochondrial damage has been observed in T. cruzi treated with other natural compounds, highlighting the mitochondrion as a common target for antiparasitic agents. nih.govplos.org
| Observed Alteration | Description | Reference |
|---|---|---|
| Mitochondrial Swelling | Significant increase in the volume of the mitochondrion. | nih.govresearchgate.net |
| Altered kDNA Pattern | Disorganization of the compact kinetoplast DNA structure. | nih.govresearchgate.net |
| Vacuolization | Formation of multiple vacuoles within the cytoplasm. | nih.govresearchgate.net |
| Enlarged Flagellar Pocket | Increase in the size of the invagination from which the flagellum emerges. | nih.govresearchgate.net |
| Autophagosome-like Structures | Presence of structures resembling autophagosomes, suggesting an autophagic process. | nih.govresearchgate.net |
Biological Activities of Surinamensin in Research Models
Antiparasitic Activity
Leishmania Species (L. donovani, L. amazonensis)
Surinamensin has been investigated for its potential to inhibit the growth of Leishmania parasites, the causative agents of leishmaniasis.
In vitro studies have shown that this compound is active against the promastigote stage of Leishmania donovani and Leishmania amazonensis. Promastigotes are the motile, flagellated forms of the parasite found in the sandfly vector.
Research has demonstrated that this compound, isolated from Virola surinamensis, was active against L. donovani promastigotes at a concentration of 50 µM. researchgate.net Other studies have also attributed the leishmanicidal activity of V. surinamensis extracts to the presence of neolignans like this compound. researchgate.neticmbio.gov.br One study reported that this compound was active against L. donovani promastigotes at 100 µM. scielo.br Additional research has confirmed the activity of this compound against L. donovani promastigotes. nih.govuchile.clscielo.br
Table 1: In Vitro Activity of this compound Against Leishmania Promastigotes
| Leishmania Species | This compound Concentration | % Inhibition / Activity | Reference |
|---|---|---|---|
| L. donovani | 50 µM | Active | researchgate.net |
| L. donovani | 100 µM | Active | scielo.br |
| L. donovani | 30 µM | Active | nih.gov |
| L. amazonensis | Not Specified | Active | researchgate.net |
The effectiveness of this compound against the intracellular amastigote stage of Leishmania, the form that resides within host macrophages, has also been evaluated.
Studies have shown that while this compound is active against L. donovani promastigotes, it did not show selective toxicity against intracellular amastigotes in mouse peritoneal macrophages. researchgate.neticmbio.gov.br Specifically, it was found to be inactive against intracellular amastigotes. scielo.brnih.gov This suggests that the compound may be less effective at targeting the parasite once it has established an infection within host cells. researchgate.neticmbio.gov.brscielo.brnih.gov
Trypanosoma cruzi (Trypomastigote forms, in vitro)
This compound has shown activity against the trypomastigote form of Trypanosoma cruzi, the parasite responsible for Chagas disease. The trypomastigote is the infective stage found in the bloodstream of the mammalian host.
The neolignan veraguensin, also isolated from Virola surinamensis, has been identified as an active compound against the trypomastigote form of T. cruzi. scielo.br While direct data on this compound's IC50 is limited in the provided results, its presence in active extracts suggests a potential role in the observed anti-trypanosomal effects.
Schistosoma mansoni (Cercarial Penetration, in vivo rodent models)
This compound, along with the related neolignan virolin (B1237570), has been shown to be effective in preventing the penetration of Schistosoma mansoni cercariae in mice. scielo.brresearchgate.net Cercariae are the free-swimming larval stage of the parasite that infects the mammalian host by penetrating the skin.
Initial studies in 1970 on the leaves of Virola surinamensis revealed a high efficacy in blocking the penetration of S. mansoni cercariae in mice, with this compound and virolin identified as the active compounds. researchgate.net
Plasmodium falciparum (in vitro)
Research has indicated that this compound possesses activity against Plasmodium falciparum, the deadliest species of malaria parasite. researchgate.net In vitro studies have explored its potential to inhibit the growth of this protozoan.
While specific IC50 values for this compound were not detailed in the search results, related studies on neolignans from Virola species have shown antiplasmodial activity. scielo.br For instance, the essential oil of V. surinamensis, which contains various compounds including neolignans, has been investigated for its antimalarial properties. scielo.br
Anti-inflammatory Properties (in vitro/non-human models, particularly Surinamensinols)
Surinamensinols, which are derivatives of this compound, have been noted for their anti-inflammatory activities in research settings. researchgate.net While detailed mechanisms in non-human models are a subject of ongoing research, the anti-inflammatory potential of related compounds, such as other neolignans and flavonoids, has been observed in various in vitro assays. mdpi.comnih.gov These assays include methods like hemolysis inhibition, proteinase inhibition, and protein denaturation inhibition. nih.govnih.gov For instance, studies on various plant extracts have demonstrated the ability to prevent protein denaturation, a hallmark of inflammation. nih.gov
Antitumor/Cytotoxic Activities (in vitro cell lines, e.g., HT-29, MCF-7, HepG-2; for Surinamensinols and related neolignans)
The cytotoxic and antitumor potential of surinamensinols and related neolignans has been evaluated against several human cancer cell lines in vitro. researchgate.net Lignan-based natural products, including surinamensinols, are recognized for their anti-cancerous activities. researchgate.net Research has demonstrated that some neolignans exhibit cytotoxic effects. For example, studies on various cancer cell lines, including the human colon adenocarcinoma cell line (HT-29), human breast adenocarcinoma cell line (MCF-7), and human liver cancer cell line (HepG-2), have shown the potential of certain natural compounds to inhibit cancer cell growth. researchgate.netnih.govphcogj.comeaht.orgjapsonline.com The inhibitory concentration (IC50) values for some compounds against these cell lines have been determined, indicating their potency in inducing cell death. nih.govphcogj.comeaht.org
Table 2: Examples of Cytotoxic Activity of Natural Compounds on Cancer Cell Lines
| Cell Line | Compound/Extract Type | Observed Effect | Reference |
|---|---|---|---|
| HT-29 | Curcumin analog DK1 | Cytotoxic activity, cell cycle dysregulation, apoptosis induction | researchgate.net |
| MCF-7 | Essential oil from Moringa oleifera seeds | IC50 value of 226.1 μg/mL | nih.gov |
| HepG-2 | Essential oil from Moringa oleifera seeds | IC50 value of 751.9 μg/mL | nih.gov |
| MCF-7 | Garcinia forbesii King n-hexane extract | IC50 value of 103.605±2.3410 μg/mL | phcogj.com |
| HepG-2 | Garcinia forbesii King n-hexane extract | IC50 value of 79.798±1.2261 μg/mL | phcogj.com |
Antioxidant Potential
This compound is among the neolignans that have been investigated for their antioxidant properties. icmbio.gov.brconicet.gov.ar The antioxidant activity of neolignans is a subject of interest, with some studies suggesting that the threo series of 8-O-4′ neolignans may possess stronger activity. researchgate.net The presence of phenolic hydroxyl groups in related lignans (B1203133) also contributes significantly to their antioxidant capacity. researchgate.net
Analytical Methodologies for Surinamensin Research
Isolation and Purification Techniques (e.g., Column Chromatography, Preparative TLC, HPLC)
The extraction and purification of surinamensin from natural sources, such as Virola surinamensis and Myristica fragrans (nutmeg), involve a multi-step process employing various chromatographic techniques. nih.govscielo.brresearchgate.net The initial step typically involves the extraction of the plant material with a solvent like methanol (B129727). nih.gov This crude extract then undergoes fractionation using different solvents, such as hexane (B92381) and ethyl acetate, to separate compounds based on their polarity. nih.govresearchgate.net
Column Chromatography is a fundamental technique used for the initial separation of compounds from the crude extract. acs.orgacs.org In this method, a column is packed with a stationary phase, like silica (B1680970) gel, and the extract is passed through it using a solvent system. researchgate.netacs.org Researchers have utilized silica gel column chromatography with gradient elution systems, for instance, a mixture of hexane and diethyl ether, to separate fractions containing this compound. researchgate.net Reversed-phase column chromatography, using stationary phases like LiChroprep RP-18, has also been employed with solvent gradients of methanol and water. acs.org
Preparative Thin-Layer Chromatography (TLC) serves as a further purification step. researchgate.netscielo.br This technique allows for the separation of small amounts of compounds on a thin layer of adsorbent material. For this compound, preparative TLC with a mobile phase of hexane and diethyl ether has been used to achieve higher purity. researchgate.net The visualization of the separated compounds on the TLC plate is often accomplished using UV light or by spraying with a reagent like anisaldehyde followed by heating. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and analysis of this compound. nih.govscielo.br HPLC offers high resolution and reproducibility. nih.gov In some studies, HPLC fingerprinting has been used to guide the entire isolation and purification process, providing a comprehensive profile of the extract and helping to identify fractions containing the target compound. nih.govresearchgate.net Preparative HPLC, with its ability to handle larger sample volumes, is utilized for the final purification of this compound to a high degree of purity. nih.gov The choice of columns, such as reversed-phase C18 columns, and solvent systems, often involving acetonitrile (B52724) and water with additives like formic acid, is critical for successful separation. scielo.brnih.gov
Advanced Spectroscopic Characterization
Once isolated, the definitive identification and structural elucidation of this compound are accomplished through a combination of advanced spectroscopic methods. ontosight.ai
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC, NOESY)
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound. researchgate.netontosight.ai A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the compound's intricate framework.
¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. researchgate.net
¹³C NMR (Carbon-13 NMR) reveals the number and types of carbon atoms present. acs.org
COSY (Correlation Spectroscopy) is a 2D technique that shows correlations between protons that are coupled to each other, typically through two or three bonds. acs.orgsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) are 2D experiments that correlate directly bonded proton and carbon atoms. acs.orgepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) is another 2D technique that shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule. acs.orgepfl.chresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule. acs.orgresearchgate.netprinceton.edu
The collective data from these NMR experiments allow for the unambiguous assignment of all proton and carbon signals and the confirmation of the relative stereochemistry of this compound. acs.org
Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. The specific solvent and instrument frequency can cause slight variations in these values.)
| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| 1 | --- | 137.0 |
| 2 | 6.57 (s) | 105.5 |
| 3 | --- | 153.2 |
| 4 | --- | 137.0 |
| 5 | --- | 153.2 |
| 6 | 6.57 (s) | 105.5 |
| 7 | 4.45 (d, J=6.5 Hz) | 87.8 |
| 8 | 4.15 (m) | 78.9 |
| 9 | 1.05 (d, J=6.2 Hz) | 16.5 |
| 1' | --- | 134.5 |
| 2' | --- | 152.9 |
| 3' | 6.65 (s) | 106.2 |
| 4' | --- | 131.8 |
| 5' | 6.80 (d, J=1.8 Hz) | 123.1 |
| 6' | 6.75 (d, J=1.8 Hz) | 114.5 |
| 7' | 6.05 (dq, J=15.8, 6.4 Hz) | 130.8 |
| 8' | 1.85 (dd, J=6.4, 1.5 Hz) | 18.3 |
| 4-OCH₃ | 3.85 (s) | 56.2 |
| 3,5-OCH₃ | 3.90 (s) | 60.9 |
| 2'-OCH₃ | 3.80 (s) | 56.1 |
Mass Spectrometry (e.g., HREIMS, Low Resolution MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. researchgate.netontosight.ai
Low-Resolution Mass Spectrometry (LRMS) provides the nominal molecular mass of the compound. researchgate.netchromatographyonline.com
High-Resolution Electron Impact Mass Spectrometry (HREIMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. acs.orglibretexts.org
Table 2: Mass Spectrometry Data for this compound
| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula |
| HREIMS | [M]⁺ | 388.1886 | 388.1886 | C₂₂H₂₈O₆ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. researchgate.netontosight.ai The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of different types of chemical bonds. wikipedia.orglibretexts.org For this compound, the IR spectrum would typically show characteristic absorption bands for hydroxyl (-OH) groups, aromatic rings (C=C), and ether linkages (C-O). researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| Hydroxyl (O-H stretch) | ~3400-3500 |
| Aromatic (C-H stretch) | ~3000-3100 |
| Aliphatic (C-H stretch) | ~2850-2960 |
| Aromatic (C=C stretch) | ~1500-1600 |
| Ether (C-O stretch) | ~1000-1300 |
Chromatographic Quantification in Research Samples (e.g., HPLC fingerprinting)
High-Performance Liquid Chromatography (HPLC) is not only used for isolation but is also a primary method for the quantitative analysis of this compound in research samples. researchgate.net HPLC fingerprinting can provide a comprehensive chemical profile of a plant extract. nih.govmdpi.com By comparing the HPLC fingerprint of a sample to a standard reference, the presence and relative amount of this compound can be determined. psu.ac.th For accurate quantification, a calibration curve is typically generated using a pure standard of this compound at known concentrations. This allows for the precise determination of the compound's concentration in complex mixtures like crude extracts or herbal formulations. ufsc.br
Optical Rotation Measurements
Optical rotation is a key physical property used to characterize chiral molecules like this compound. jasco-global.com It measures the extent to which a compound rotates the plane of plane-polarized light. iajps.com The measurement is performed using a polarimeter. taylorandfrancis.com The specific rotation, [α], is a characteristic constant for a pure chiral compound under specified conditions (temperature, wavelength, solvent, and concentration). rudolphresearch.com For this compound, the optical rotation value is crucial for confirming its specific stereoisomeric form, as different enantiomers and diastereomers will exhibit different optical rotations. researchgate.net For instance, natural (+)-surinamensin has been reported to have a specific rotation of [α]D +131.2° (c 0.21, CHCl₃). researchgate.net
Future Directions and Research Perspectives
Elucidation of Additional Molecular Targets and Pathways
While initial studies have pointed to Surinamensin's potential, a comprehensive understanding of its mechanism of action requires the identification of its full range of molecular targets and the pathways it modulates. Early research suggested that one of its mechanisms involves the inhibition of glycoprotein (B1211001) biosynthesis in the trophozoite phase of parasites. However, the complexity of its biological effects suggests that other targets are likely involved.
A significant area of future research is the investigation of parasite-specific enzymes. One such promising target is Trypanothione Reductase (TryR) , an enzyme crucial for the redox homeostasis in trypanosomatid parasites like Leishmania but absent in their mammalian hosts. nih.govresearchgate.net In silico studies involving molecular docking and dynamics on related lignans (B1203133) from Virola surinamensis have shown favorable and stable interactions with TryR, suggesting that this enzyme is a viable target. nih.govresearchgate.net Inhibition of TryR would disrupt the parasite's antioxidant defense system, leading to cell death. nih.gov
Another potential pathway involves enzymes of the purine-salvage pathway, which are essential for parasites like Leishmania donovani that cannot synthesize purines de novo. researchgate.net Molecular modeling analyses of related neolignans suggest a possible interaction with the arginine residue within the binding site of adenosine (B11128) kinase , which would disrupt parasite metabolism. researchgate.net Furthermore, mode-of-action studies on synthetic analogues of this compound have indicated that they may also function by inhibiting microtubule formation or function , a mechanism common to various antiproliferative agents. ucl.ac.uk Future work should aim to experimentally validate these predicted interactions and explore other potential targets to build a complete picture of this compound's bioactivity.
Exploration of Novel Synthetic Analogues with Enhanced Specificity and Potency
The natural structure of this compound serves as a valuable scaffold for synthetic modification to create analogues with improved pharmacological profiles. researchgate.net Chemical synthesis not only provides access to larger quantities of the compound but also opens the door to generating non-natural congeners with potentially enhanced potency, selectivity, and better pharmacokinetic properties. mdpi.com
Significant progress has already been made in this area. One study detailed the creation of 25 synthetic analogues of this compound and a related neolignan from Virola pavonis. nih.govresearchgate.net This library included molecules with modified ether linkages and their corresponding sulphur and nitrogen analogues. researchgate.netnih.gov The research revealed that while this compound itself was active against L. donovani promastigotes, it lacked selective toxicity against the clinically relevant intracellular amastigotes. researchgate.netscielo.br However, certain synthetic analogues demonstrated superior performance. The highest selective activity was observed in compounds where the C8-O-C4' ether bridge was replaced with a sulphur bridge. ucl.ac.uknih.gov
Specifically, a β-ketosulfide analogue, (3,4-dimethoxy)-8-(4′-methylthiophenoxy)-propiophenone , showed a 42% inhibition of L. donovani amastigotes in a murine model, demonstrating in vivo activity where the parent compound was less effective. nih.govscielo.br These findings strongly suggest that the C-8 sulphur bond may be a key feature for enhancing antileishmanial activity. researchgate.net Future synthetic efforts should continue to explore modifications at this and other positions to optimize the structure-activity relationship (SAR) and develop lead compounds with clinical potential.
Investigation of Synergistic Effects with Other Bioactive Compounds
To date, there is a lack of research specifically investigating the synergistic interactions of this compound with other compounds. However, studies on other extracts provide a strong rationale for pursuing this line of inquiry. For instance, a potential synergistic effect has been noted between two other compounds found in V. surinamensis, quercitrin (B1678633) and astilbin, in producing analgesic effects. mdpi.comresearchgate.net
Future research should focus on systematically evaluating combinations of this compound with other co-occurring molecules from Virola. Such studies could reveal combinations that enhance potency, reduce the required effective concentration, or overcome potential resistance mechanisms. nih.gov Investigating these interactions is a critical step toward understanding the ethnobotanical uses of Virola species and could lead to the development of potent, multi-component botanical drug formulations.
Advanced Biosynthetic Engineering for Sustainable Production of this compound
The production of this compound currently relies on extraction from plant sources or complex chemical synthesis. researchgate.net Both methods face challenges, including low yields, ecological impact, and the complexity of multi-step synthesis. researchgate.netfrontiersin.org Metabolic engineering and synthetic biology offer a promising alternative for the sustainable, large-scale production of valuable plant-derived natural products. researchgate.netnih.gov
The natural biosynthetic pathway for lignans like this compound in Virola surinamensis is understood to proceed via the dimerization of phenylpropanoid precursors. researchgate.net A key future direction is to leverage this knowledge for heterologous production. This involves transferring the identified biosynthetic genes from the plant into a well-characterized microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.gov
Once the pathway is established in a microbial chassis, systems metabolic engineering strategies can be applied to optimize and increase the yield. researchgate.netnih.gov These strategies include:
Enhancing precursor supply: Engineering the host's central metabolism to channel more carbon toward the foundational phenylpropanoid units.
Optimizing enzyme expression: Fine-tuning the levels of the biosynthetic enzymes to prevent the accumulation of intermediate bottlenecks.
Protein engineering: Modifying the enzymes themselves for greater efficiency or specificity.
By creating these microbial "cell factories," it may be possible to produce this compound and its valuable analogues in a controlled, scalable, and sustainable manner, independent of geographical or seasonal constraints on the plant source. frontiersin.org
Application as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway, to elucidate its function. This compound and its synthetic analogues are well-suited for this role due to their specific biological activities and the potential for chemical modification.
The use of this compound and related lignans as chemical probes is already underway, particularly through computational methods. In silico tools like molecular docking and molecular dynamics have been used to probe the binding interactions between these lignans and the active site of the enzyme Trypanothione Reductase (TryR). nih.govresearchgate.net These studies use the molecule's structure to explore and understand the function of a specific biological target, which is the essence of a chemical probe. nih.govnih.gov
Furthermore, the synthesis of a library of analogues for structure-activity relationship (SAR) studies represents a classic chemical biology approach. researchgate.net By systematically altering the structure of this compound and observing the corresponding changes in biological activity (e.g., antileishmanial potency), researchers can probe the molecular requirements for interacting with its biological target. scielo.br This provides valuable information about the target's binding pocket and mechanism of inhibition. Future work could involve developing tagged versions of this compound (e.g., with fluorescent or biotin (B1667282) labels) to visually track its localization within cells and identify its binding partners directly, further solidifying its utility as a probe to dissect complex biological processes.
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing Surinamensin's structural identity and purity?
To confirm this compound's structural identity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for atomic-level resolution of functional groups and stereochemistry. Pair this with high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns . For purity assessment, use reverse-phase HPLC with a UV-vis detector, ensuring a baseline separation of peaks and >95% purity threshold. Cross-reference results with published spectral databases for known analogs to validate interpretations .
Q. What experimental protocols ensure reproducible synthesis of this compound?
Document synthesis steps in triplicate, including reagent stoichiometry, reaction conditions (temperature, solvent, catalysis), and purification methods (e.g., column chromatography gradients). Provide detailed characterization data for intermediates and final products, adhering to guidelines that limit primary manuscript data to five compounds, with additional protocols in supplementary materials . For novel derivatives, include X-ray crystallography or elemental analysis to confirm structural assignments .
Q. How should researchers address batch-to-batch variability in this compound samples?
Implement quality control workflows such as:
- Standardized purification : Use identical column dimensions and solvent systems across batches.
- Stability testing : Monitor degradation under varying temperatures and light exposure via accelerated stability studies.
- Statistical analysis : Apply ANOVA to compare purity and yield metrics across batches, identifying outliers linked to procedural inconsistencies .
Advanced Research Questions
Q. How can contradictory data in this compound's bioactivity assays be systematically resolved?
Contradictions often arise from assay conditions (e.g., cell line variability, solvent interference). Design a meta-analysis to:
- Control variables : Test this compound across multiple cell lines with standardized DMSO concentrations (<0.1% v/v).
- Validate mechanisms : Use siRNA knockdown or CRISPR-edited models to confirm target specificity.
- Apply contradiction frameworks : Categorize discrepancies as methodological (e.g., LC-MS sensitivity) vs. biological (e.g., tissue-specific uptake), referencing iterative qualitative analysis principles .
Q. What strategies optimize experimental design for studying this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Adopt a mixed-methods approach:
- In vitro-in vivo correlation (IVIVC) : Use microsomal stability assays and Caco-2 permeability studies to predict oral bioavailability.
- Compartmental modeling : Apply nonlinear mixed-effects modeling (e.g., NONMEM) to plasma concentration-time data, adjusting for covariates like protein binding .
- Dose-response validation : Conduct parallel in vivo efficacy studies in rodent models, correlating AUC/MIC ratios with therapeutic outcomes .
Q. How can researchers mitigate false positives in this compound's target identification screens?
Employ orthogonal validation techniques:
- Chemical proteomics : Use activity-based protein profiling (ABPP) with this compound-derived probes to isolate binding partners.
- CRISPR interference : Confirm target dependency by observing phenotype rescue in gene-silenced models.
- Thermal shift assays : Validate target engagement via differential scanning fluorimetry (DSF) .
Q. What computational methods enhance the interpretation of this compound's structure-activity relationships (SAR)?
Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (MD) to predict binding affinities and conformational stability. Validate predictions with alanine scanning mutagenesis of putative binding pockets. Use cheminformatics tools (e.g., Schrödinger’s QikProp) to compute physicochemical descriptors (LogP, PSA) and prioritize analogs for synthesis .
Data Analysis and Reporting Standards
Q. How should researchers document this compound's biological data to ensure reproducibility?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata : Include raw data files (e.g., NMR FIDs, HPLC chromatograms) in public repositories like Zenodo.
- Statistical transparency : Report effect sizes, confidence intervals, and p-values without cherry-picking data.
- Negative results : Publish null findings in dedicated journals to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
